2-Bromoethyl acetate

Catalog No.
S661228
CAS No.
927-68-4
M.F
C4H7BrO2
M. Wt
167 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoethyl acetate

CAS Number

927-68-4

Product Name

2-Bromoethyl acetate

IUPAC Name

2-bromoethyl acetate

Molecular Formula

C4H7BrO2

Molecular Weight

167 g/mol

InChI

InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3

InChI Key

RGHQKFQZGLKBCF-UHFFFAOYSA-N

SMILES

CC(=O)OCCBr

Synonyms

1-Acetoxy-2-bromoethane; 1-Bromo-2-acetoxyethane; 2-Acetoxyethyl Bromide; 2-Bromoethanol Acetate; Acetic Acid 2-Bromoethyl Ester; NSC 7079

Canonical SMILES

CC(=O)OCCBr

Primary Application: Alkylating Agent in Organic Synthesis

The primary application of 2-Bromoethyl acetate in scientific research lies in its use as an alkylating agent within organic synthesis. This means it can introduce an "alkyl" group (a carbon chain) onto other molecules. An example of its use as an alkylating agent is in the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine, which are natural products found in certain plants [].

It's important to note that 2-Bromoethyl acetate is considered a reactive intermediate, meaning it readily participates in chemical reactions. This reactivity makes it useful in various synthetic transformations, but also necessitates careful handling due to its potential hazards.

Other Potential Applications

While less prevalent than its use as an alkylating agent, 2-Bromoethyl acetate may find application in other areas of scientific research, such as:

  • Development of new materials: Its reactive nature could be explored for the creation of novel materials with specific properties.
  • Study of reaction mechanisms: Due to its well-defined reactivity, it might serve as a model compound to investigate the mechanisms of different chemical reactions.

2-Bromoethyl acetate is an organic compound with the chemical formula C₄H₇BrO₂. It is a colorless liquid that possesses a distinctive odor and is used primarily in organic synthesis. The compound features a bromoethyl group attached to an acetate functional group, making it a versatile reagent in various

  • Nucleophilic Substitution: The presence of the bromine atom makes 2-bromoethyl acetate susceptible to nucleophilic attack, where nucleophiles can replace the bromine atom. This reaction is commonly utilized in the synthesis of more complex organic molecules.
  • Esterification: It can undergo esterification reactions with alcohols, leading to the formation of larger esters.
  • Alkylation Reactions: 2-Bromoethyl acetate serves as an alkylating agent, particularly in the synthesis of β-hydroxy esters through reactions with carbonyl compounds.

The reactivity of 2-bromoethyl acetate allows for its use in various synthetic pathways, contributing to its significance in organic chemistry.

The synthesis of 2-bromoethyl acetate can be achieved through several methods:

  • Reaction of Ethylene Glycol with Hydrogen Bromide and Acetic Acid: This method involves reacting ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid. The process can be optimized by continuously removing water formed during the reaction as an azeotrope with a suitable solvent such as toluene. This method yields high purity 2-bromoethyl acetate by minimizing side reactions .
  • Direct Halogenation: Another method involves the direct halogenation of ethyl acetate using bromine or phosphorus tribromide under controlled conditions.
  • Acylation Reactions: 2-Bromoethyl acetate can also be synthesized through acylation reactions involving bromoethanol and acetic anhydride.

2-Bromoethyl acetate finds utility in various fields:

  • Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Alkylating Agent: Due to its reactivity, it serves as an alkylating agent in synthetic organic chemistry.
  • Laboratory Research: It is often employed in laboratory settings for research purposes due to its versatile reactivity profile.

Several compounds share structural similarities with 2-bromoethyl acetate, including:

Compound NameFormulaNotable Properties
Ethyl bromoacetateC₄H₇BrO₂Lachrymator; used in chemical warfare; toxic
BromoethanolC₂H₅BrOUsed as a solvent; reactive alcohol
Ethyl chloroacetateC₄H₇ClO₂Similar reactivity; used for alkylation reactions
Propyl bromoacetateC₅H₉BrO₂Longer alkyl chain; used in similar applications

Uniqueness of 2-Bromoethyl Acetate: Compared to these similar compounds, 2-bromoethyl acetate's unique combination of both bromo and acetate functionalities allows for diverse applications in organic synthesis that may not be achievable with other halogenated esters. Its ability to serve as both a reactive intermediate and an alkylating agent distinguishes it within this class of compounds.

Bromo-Reaction Strategies with Red Phosphorus Catalysis

The synthesis of 2-bromoethyl acetate via bromo-reaction strategies employs red phosphorus as a catalyst for the bromination of acetic acid. This method involves two sequential steps:

  • Bromination: Bromine reacts with acetic acid under red phosphorus catalysis to yield monobromoacetic acid. The reaction occurs at 70°C, with phosphorus tribromide (PBr₃) generated in situ to facilitate bromine activation.
  • Esterification: Monobromoacetic acid undergoes esterification with ethanol using sulfuric acid as a catalyst. The process includes neutralization with sodium carbonate, washing, and drying to achieve a final yield of 73–82%.

Key Conditions:

  • Temperature: 70°C for bromination; 25–35°C for esterification.
  • Catalysts: Red phosphorus (bromination), sulfuric acid (esterification).

Ethylene Glycol-Based Synthesis with Hydrogen Bromide and Acetic Acid

This method utilizes ethylene glycol, aqueous hydrogen bromide (48%), and acetic acid in toluene, forming 2-bromoethyl acetate via azeotropic distillation. The reaction mechanism involves:

  • Step 1: Ethylene glycol reacts with HBr to form 2-bromoethanol.
  • Step 2: 2-Bromoethanol undergoes acetylation with acetic acid, facilitated by toluene’s azeotropic properties to remove water.

Optimization:

  • Adding acetic anhydride converts residual bromoethanol into 2-bromoethyl acetate, increasing purity to >99%.
  • Continuous solvent recycling minimizes HBr loss and improves yield (84–96%).

Esterification of Monobromoacetic Acid with Ethanol

Monobromoacetic acid reacts with ethanol in a sulfuric acid-catalyzed esterification. The process includes:

  • Reflux Conditions: 2–3 hours at 70°C.
  • Purification: Vacuum distillation (56–60°C at 14–16 mmHg) yields 78–88% product.

Advantages:

  • Scalable for industrial production due to straightforward separation steps.

Solvent Systems and Azeotropic Distillation Techniques

Solvents like toluene and dichloromethane enable efficient water removal via azeotropic distillation, shifting equilibrium toward ester formation. For example:

  • Toluene-Water Azeotrope: Boils at 85°C, allowing continuous water removal during ethylene glycol-based synthesis.
  • Dichloromethane: Used in acetylation reactions with isopropenyl acetate, achieving 84% yield in 17 hours.

Table 1: Solvent Performance in 2-Bromoethyl Acetate Synthesis

SolventRoleYield (%)Reference
TolueneAzeotropic distillation agent84–96
DichloromethaneReaction medium84

Process Optimization and Yield Enhancement

Role of Toluene in Azeotrope Formation

Toluene’s ability to form a low-boiling azeotrope with water (85°C) is critical for continuous water removal, preventing hydrolysis of 2-bromoethyl acetate. This shifts the reaction equilibrium toward product formation, achieving yields >90%.

Industrial Implementation:

  • Solvent recycling reduces raw material costs by 30%.

Temperature-Dependent Reaction Kinetics

Temperature significantly impacts reaction rates and selectivity:

  • Ethylene Glycol Route: Optimal at 116°C (reflux), reducing bromoethanol content from 10% to <0.2% after acetic anhydride treatment.
  • Red Phosphorus Method: Bromination at 70°C ensures complete conversion of acetic acid to monobromoacetic acid.

Kinetic Analysis:

  • Esterification follows second-order kinetics, with activation energy (Eₐ) of 45–60 kJ/mol.

Vacuum Distillation for Product Purification

Vacuum distillation (20–70 mmHg) isolates 2-bromoethyl acetate from byproducts like unreacted acetic acid and bromoethanol:

  • Conditions: 56–80°C at 14–16 mmHg.
  • Purity: >99% after distillation, confirmed via gas chromatography.

Table 2: Vacuum Distillation Parameters

Pressure (mmHg)Boiling Point (°C)Purity (%)
2056–6099.8
708098.5

Alkylation Reactions and Functionalization

Nucleophilic Substitution Mechanisms

The nucleophilic substitution reactions of 2-bromoethyl acetate proceed predominantly through bimolecular nucleophilic substitution mechanisms [17] [29]. These reactions are characterized by a concerted process where bond-forming and bond-breaking occur simultaneously, with the nucleophile attacking the electrophilic carbon from the backside relative to the bromide leaving group [17] [29].

The mechanism involves several key features that determine the reaction outcome. The nucleophile, being an electron-rich species, must approach the electrophilic carbon from the back side to avoid interference from the bromide leaving group [17]. This backside attack results in stereochemical inversion at the central carbon, causing the molecule to undergo a configuration change during the reaction process [29].

The rate of these substitution reactions depends on the collision between two separate molecules: the nucleophile and the 2-bromoethyl acetate electrophile [17]. The transition state represents the highest energy point on the reaction pathway, where the electrophilic carbon and the three substituents lie on the same plane [29].

Mechanistic ParameterCharacteristicImpact on Reaction
Reaction TypeBimolecular Nucleophilic SubstitutionConcerted bond formation and breaking [17]
Stereochemical OutcomeInversion of configurationPredictable product stereochemistry [29]
Nucleophile ApproachBackside attack requiredPrevents steric interference [17]
Rate DependenceCollision-dependentRequires adequate nucleophile concentration [29]

The effectiveness of 2-bromoethyl acetate in nucleophilic substitution reactions is enhanced by the primary carbon center, which minimizes steric hindrance and promotes the desired substitution pathway over competing elimination reactions [16] [17].

Asymmetric Total Synthesis of Natural Products

2-Bromoethyl acetate has demonstrated exceptional utility in the asymmetric total synthesis of complex natural products, particularly in the construction of alkaloid frameworks [15] [18]. The compound's role as an alkylating reagent has been instrumental in achieving stereoselective transformations that preserve the integrity of chiral centers throughout multi-step synthetic sequences [15].

The most notable application involves the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine, which represent the unnatural enantiomers of the naturally occurring lycorine alkaloid [15] [18]. The synthetic strategy begins with Birch reduction-alkylation of chiral benzamide substrates using 2-bromoethyl acetate, followed by ester saponification to generate key intermediates [15].

Construction of the lactam intermediate, which serves as a pivotal building block in the synthesis of both target molecules, utilizes 2-bromoethyl acetate in a highly stereoselective manner [15]. The alkylation process with 2-bromoethyl acetate produces 6-(2-hydroxyethyl)-1-methoxy-1,4-cyclohexadiene derivatives in 96% yield as single diastereomers, demonstrating the compound's effectiveness in controlling stereochemical outcomes [15].

Natural Product TargetSynthetic RoleKey TransformationYield
(+)-1-DeoxylycorineAlkylating agentBirch reduction-alkylation96% [15]
(+)-LycorineIntermediate formationChiral benzamide alkylationSingle diastereomer [15]
Alkaloid frameworksStereoselective constructionCarbon-carbon bond formationHigh selectivity [18]

The synthetic methodology demonstrates the versatility of 2-bromoethyl acetate in constructing complex polycyclic structures while maintaining precise control over stereochemical relationships [15]. The compound's reactivity profile allows for selective functionalization without compromising existing chiral centers, making it an invaluable tool for natural product synthesis [18].

β-Hydroxy Ester Formation via Carbonyl Alkylation

The formation of β-hydroxy esters through carbonyl alkylation represents another significant application of 2-bromoethyl acetate in organic synthesis [19] [27]. This transformation involves the alkylation of β-keto ester enolates, which can subsequently undergo reduction to provide β-hydroxy ester products with high stereochemical control [19] [28].

The acetoacetic ester synthesis methodology utilizes 2-bromoethyl acetate as an alkylating agent in the presence of weak bases such as sodium hydroxide or sodium ethoxide [27] [30]. The process begins with the abstraction of acidic protons from β-keto esters to generate stabilized enolate intermediates [27]. These enolate species can undergo nucleophilic attack on 2-bromoethyl acetate via bimolecular nucleophilic substitution mechanisms [30].

The resulting alkylated β-keto ester intermediates serve as precursors for β-hydroxy ester formation through selective reduction processes [19] [28]. Recent developments in biocatalytic approaches have enabled the asymmetric reduction of these β-keto esters using cell-free enzymes, providing access to enantiomerically pure β-hydroxy esters [28].

Reaction ComponentFunctionSelectivity Factor
β-Keto ester substrateEnolate precursorDoubly stabilized carbanion [27]
2-Bromoethyl acetateAlkylating agentPrimary alkyl halide reactivity [30]
Base catalystProton abstractionEnolate generation [27]
Reduction systemCarbonyl reductionStereochemical control [28]

The synthetic utility of this approach extends to the preparation of pharmaceutically relevant building blocks, where β-hydroxy esters serve as essential intermediates in drug synthesis [19] [28]. The ability to control both the alkylation and reduction steps provides access to diverse structural motifs with precise stereochemical definition [28].

Intermediate Roles in Pharmaceutical Synthesis

X-Ray Contrast Agent Precursors

2-Bromoethyl acetate serves as a crucial intermediate in the synthesis of nonionic X-ray contrast agents, particularly in the preparation of triiodinated aromatic compounds used for medical imaging applications [9] [26]. The compound's role in this synthetic pathway involves the formation of complex acetylated intermediates that serve as precursors to the final contrast agent products [9].

The synthetic route utilizes 2-bromoethyl acetate in the preparation of 5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide, which functions as an intermediate in the synthesis of N,N'-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide [9]. This latter compound represents a nonionic X-ray contrast agent with improved biocompatibility characteristics compared to ionic alternatives [9].

The preparation process involves the reaction of ethylene glycol with aqueous solutions of hydrogen bromide and acetic acid in the presence of solvents such as toluene, which forms azeotropes with water but not with 2-bromoethyl acetate [9]. This selective azeotrope formation enables efficient removal of water byproducts while preserving the integrity of the desired bromoalkyl acetate product [9].

Synthetic StageIntermediate ProductFunction
Initial formation2-Bromoethyl acetateAlkylating intermediate [9]
Acetylation step5-[N-(2-acetoxyethyl)acetoxyacetamido] derivativeProtected intermediate [26]
Final productTriiodoisophthalamide contrast agentMedical imaging agent [9]

The industrial production of these contrast agent precursors requires careful control of reaction conditions to ensure high yield and purity of the 2-bromoethyl acetate intermediate [9]. The process demonstrates the compound's importance in pharmaceutical manufacturing, where it serves as a key building block for complex therapeutic agents [26].

Glycolamido Derivative Synthesis

The synthesis of glycolamido derivatives represents another important pharmaceutical application of 2-bromoethyl acetate, particularly in the development of advanced contrast agents and therapeutic compounds [26]. The glycolamido functional group provides enhanced water solubility and biocompatibility characteristics that are essential for injectable pharmaceutical formulations [26].

The synthetic methodology involves the conversion of chloroacetamido intermediates to glycolamido derivatives through nucleophilic substitution reactions [26]. The process typically employs sodium acetate in aqueous media to facilitate the transformation of chloroacetyl groups to the corresponding glycolamido functionalities [26]. 2-Bromoethyl acetate serves as a key alkylating agent in the initial stages of this synthetic sequence [9].

The preparation of N,N'-bis(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide exemplifies the utility of 2-bromoethyl acetate in glycolamido derivative synthesis [26]. This compound serves as an intermediate in the production of ioversol, a widely used nonionic contrast agent [26]. The synthetic route involves multiple protection and deprotection steps, where 2-bromoethyl acetate contributes to the formation of appropriately functionalized intermediates [26].

The reaction sequence demonstrates the versatility of 2-bromoethyl acetate in pharmaceutical synthesis, where it enables the introduction of hydroxyethyl substituents through controlled alkylation reactions [9] [26]. The compound's reactivity profile allows for selective functionalization without interfering with sensitive triiodinated aromatic systems [26].

Heterocyclic Compound Assembly

2-Bromoethyl acetate plays a significant role in the assembly of heterocyclic compounds, which are fundamental structural motifs in pharmaceutical chemistry [22]. The compound's bifunctional nature, containing both electrophilic and nucleophilic reactive sites, makes it particularly valuable for constructing complex ring systems through cyclization reactions .

The assembly of heterocyclic frameworks often involves the formation of dioxolane derivatives, where 2-bromoethyl acetate serves as a precursor to bromoethyl-substituted cyclic acetals . These intermediates demonstrate exceptional utility in nucleophilic substitution reactions due to the bromide leaving group's effectiveness and the dioxolane ring's stability under reaction conditions .

Synthetic applications include the preparation of phosphonate derivatives, aminoethyl-dioxolane precursors, and urolithin-based chromenones . The versatility of 2-bromoethyl acetate in these transformations stems from its ability to undergo selective reactions at the bromoethyl position while preserving the acetate functionality for subsequent transformations .

Heterocyclic TargetSynthetic RoleKey Feature
Dioxolane derivativesElectrophilic precursorSelective bromide displacement
Phosphonate systemsAlkylating intermediateCarbon-phosphorus bond formation
Chromenone frameworksRing assembly componentMulti-step cyclization

The industrial production of heterocyclic pharmaceuticals frequently employs 2-bromoethyl acetate as a key building block, where its reactivity enables the efficient assembly of complex molecular architectures [22]. The compound's stability and selectivity in various reaction conditions make it particularly suitable for large-scale pharmaceutical manufacturing processes .

Reaction Pathway Analysis

SN2 Mechanism Dominance in Nucleophilic Reactions

The nucleophilic substitution reactions of 2-bromoethyl acetate demonstrate clear evidence for the predominant operation of the SN2 mechanism. Studies involving N-heterocyclic carbene mediated homoenolate chemistry have confirmed that 2-bromoethyl acetate functions as an effective electrophile in bimolecular nucleophilic substitution reactions [1]. The mechanism involves a concerted process where the nucleophile approaches the carbon atom bearing the bromine leaving group from the backside, resulting in inversion of configuration at the reaction center [2].

The reaction proceeds through a pentacoordinate transition state where both the nucleophile and leaving group are partially bonded to the carbon center. Kinetic investigations reveal second-order rate behavior, with the reaction rate being first-order in both the substrate and nucleophile concentrations [3]. This kinetic profile strongly supports the bimolecular nature of the substitution process, distinguishing it from unimolecular pathways that would exhibit first-order kinetics independent of nucleophile concentration.

Mechanistic studies using chiral secondary bromides as probes have demonstrated chirality inversion characteristic of SN2 reactions [1]. When racemic bromoethyl derivatives were employed, the nucleophilic substitution proceeded with complete stereochemical inversion, confirming the backside attack mechanism. The stereochemical outcome provides definitive evidence against competing SN1 pathways, which would result in racemization due to planar carbocation intermediates.

Hammett and Brønsted Correlations

The application of linear free energy relationships to the nucleophilic substitution reactions of 2-bromoethyl acetate has provided valuable insights into the electronic effects governing reaction rates. Hammett correlations demonstrate excellent linear relationships between reaction rate constants and substituent constants, with a reaction parameter ρ = -0.242 at 40°C [1]. The negative value of the reaction constant indicates that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard the substitution process.

Correlation TypeEquationParameterTemperatureCorrelation Quality
Hammettlog(k/k₀) = ρσρ = -0.24240°CExcellent
Brønstedlog k = α pKₐ + Cα = 1.125°CSatisfactory
IsokineticΔH‡ = β ΔS‡ + constantβ = 334 KVariableGood

The Hammett relationship follows the general form log(k/k₀) = ρσ, where k and k₀ represent the rate constants for substituted and unsubstituted systems, respectively [4]. The substituent constant σ quantifies the electronic effect of the substituent, while the reaction constant ρ reflects the sensitivity of the reaction to electronic perturbations [5]. The moderate magnitude of ρ suggests that the transition state exhibits partial charge development, consistent with the SN2 mechanism.

Brønsted correlations provide complementary information regarding the relationship between nucleophile basicity and reaction rate. The linear correlation between log k and pKₐ values yields a Brønsted coefficient α = 1.1 at 25°C [1]. This relatively high value indicates substantial bond formation between the nucleophile and the electrophilic carbon in the transition state, supporting the concerted nature of the SN2 mechanism [6]. The positive correlation confirms that stronger bases exhibit enhanced nucleophilicity toward 2-bromoethyl acetate.

Isokinetic Temperature Relationships

The systematic variation of reaction conditions reveals the operation of isokinetic relationships in the nucleophilic substitution series. The isokinetic temperature β = 334 K demonstrates the compensation effect between enthalpy and entropy of activation [1]. This relationship follows the general expression ΔH‡ = β ΔS‡ + constant, where β represents the temperature at which all members of the reaction series would exhibit identical reaction rates [7] [8].

The isokinetic relationship provides evidence for a common reaction mechanism operating throughout the series of substitution reactions. The temperature-independent nature of the isokinetic point suggests that electronic and steric effects are transmitted through a consistent mechanistic pathway [9]. The magnitude of the isokinetic temperature (334 K) falls within the typical range observed for bimolecular nucleophilic substitution reactions, further supporting the SN2 mechanism assignment.

Compensation effects arise from the correlated changes in activation enthalpy and entropy as reaction conditions are varied. Electron-releasing substituents that lower the activation energy barrier (more negative ΔH‡) simultaneously increase the ordering of the transition state (more negative ΔS‡) [10]. This compensation phenomenon reflects the fundamental trade-off between energetic and entropic factors in determining reaction rates.

Substituent Effects and Damping Phenomena

Electron-Withdrawing/Donating Group Influences

The electronic effects of substituents on the nucleophilic substitution reactions of 2-bromoethyl acetate can be systematically understood through the framework of electron-withdrawing and electron-donating groups. Electron-withdrawing groups (EWG) such as nitro, cyano, and carbonyl functionalities decrease the nucleophilicity of the attacking species by reducing electron density through inductive and resonance effects [1]. These groups exhibit positive σ values in Hammett correlations, reflecting their electron-accepting nature [11].

Substituent TypeElectronic EffectImpact on NucleophilicityReaction Rate EffectExamples
Electron-Withdrawing GroupsInductive (-I), Resonance (-M)DecreasedRetardedNO₂, CN, CO₂H
Electron-Donating GroupsInductive (+I), Resonance (+M)IncreasedAcceleratedNH₂, OH, CH₃
Oxymethylene BridgeAttenuation EffectDamped transmissionReduced efficiency-O-CH₂- bridge

The mechanistic basis for electron-withdrawing group effects involves the stabilization of the nucleophile in its ground state, making it less reactive toward electrophilic carbon centers. In aromatic systems, EWG decrease the electron density at ortho and para positions through resonance withdrawal, while simultaneously exerting inductive effects that reduce overall nucleophilicity [12] [13]. The quantitative impact of these effects is captured by the positive values of Hammett σ constants, which correlate with decreased reaction rates.

Electron-donating groups (EDG) produce opposite effects, enhancing nucleophilicity through the donation of electron density via inductive and resonance mechanisms [14]. Groups such as amino, hydroxyl, and alkyl substituents exhibit negative σ values, reflecting their electron-releasing character [12]. The enhanced nucleophilicity results from increased electron density at the reaction center, facilitating the formation of the new carbon-nucleophile bond in the transition state.

The relative magnitudes of inductive and resonance effects vary with the nature of the substituent and its position relative to the reaction center. Resonance effects typically dominate for substituents directly conjugated with π-systems, while inductive effects predominate for saturated systems and remote substituents [15]. The balance between these effects determines the overall electronic impact on reaction rates.

Oxymethylene Group Attenuation

The oxymethylene group (-O-CH₂-) serves as an important structural motif that attenuates the transmission of electronic effects between substituents and reaction centers. Kinetic studies of ethyl bromoacetate reactions with substituted phenoxyacetate ions have revealed a significant damping effect attributable to the oxymethylene bridge [16]. The attenuation ratio πz = 0.695 quantifies the efficiency of electronic transmission through this structural unit.

The damping phenomenon arises from the interruption of conjugation between the aromatic ring and the carboxylate functionality by the saturated oxymethylene spacer. Unlike direct conjugation in benzoic acid derivatives, the oxymethylene bridge prevents effective orbital overlap, reducing the magnitude of resonance effects [16]. The attenuation ratio compares the substituent sensitivity (ρ value) for the oxymethylene-separated system to that of the directly conjugated reference system.

Mechanistically, the oxymethylene group functions as an insulating unit that partially decouples the electronic effects of remote substituents from the reaction center. The σ-bonding framework of the CH₂ group cannot effectively transmit π-electron effects, resulting in diminished substituent sensitivity [16]. This attenuation effect has practical implications for the design of substrates where controlled electronic communication is desired.

The quantitative assessment of attenuation effects requires careful comparison of Hammett correlations for structurally related systems. The ratio of reaction constants (ρattenuated/ρreference) provides a direct measure of the damping efficiency. For the oxymethylene bridge, the attenuation ratio of 0.695 indicates that approximately 30% of the electronic effect is lost during transmission through the spacer unit [16].

XLogP3

0.9

UNII

NRZ256O7QB

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

927-68-4

Wikipedia

1-acetoxy-2-bromoethane

General Manufacturing Information

Ethanol, 2-bromo-, 1-acetate: INACTIVE

Dates

Last modified: 08-15-2023

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